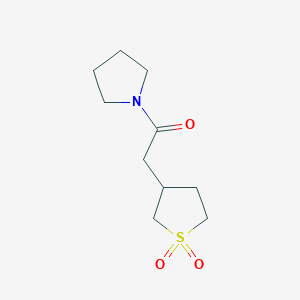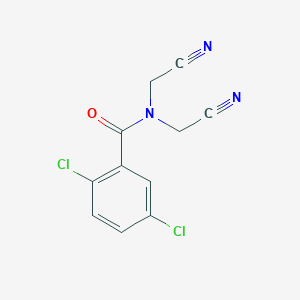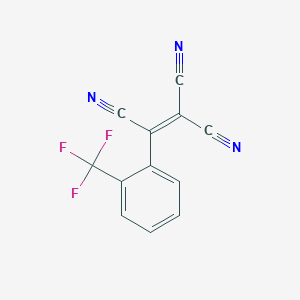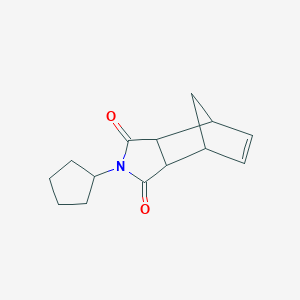
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone, commonly known as DT-13, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. DT-13 belongs to the class of thioester compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
DT-13 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DT-13 has been found to have anti-viral properties by inhibiting the replication of viral RNA.
Mecanismo De Acción
The mechanism of action of DT-13 is not fully understood. However, studies have suggested that DT-13 exerts its anti-inflammatory, anti-cancer, and anti-viral effects by modulating various signaling pathways. DT-13 has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. DT-13 has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and growth. Additionally, DT-13 has been found to inhibit the replication of RNA viruses by targeting viral RNA polymerase.
Biochemical and Physiological Effects
DT-13 has been found to exhibit various biochemical and physiological effects. Studies have shown that DT-13 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, DT-13 has been found to inhibit the replication of RNA viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DT-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DT-13 has also been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties, making it an attractive candidate for further research. However, DT-13 has some limitations for lab experiments. It has not yet been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Direcciones Futuras
There are several future directions for research on DT-13. One area of research could be to further investigate the mechanism of action of DT-13. Another area of research could be to study the toxicity and pharmacokinetics of DT-13 in vivo. Additionally, DT-13 could be tested for its potential therapeutic applications in various disease models. Further research could also focus on optimizing the synthesis method of DT-13 to improve its yield and purity.
Métodos De Síntesis
DT-13 can be synthesized through a multi-step process involving the reaction of 3-chloro-2-oxothiolane with pyrrolidine. The resulting product is then subjected to further reactions to yield DT-13. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Propiedades
Nombre del producto |
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone |
|---|---|
Fórmula molecular |
C10H17NO3S |
Peso molecular |
231.31 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H17NO3S/c12-10(11-4-1-2-5-11)7-9-3-6-15(13,14)8-9/h9H,1-8H2 |
Clave InChI |
RWVRXMDTVOTBGH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2CCS(=O)(=O)C2 |
SMILES canónico |
C1CCN(C1)C(=O)CC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid](/img/structure/B241545.png)
![Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241546.png)
![Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate](/img/structure/B241547.png)
![4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)
![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)
![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)

![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)

